VapA protein

Intracellular pathogenesis Macrophage infection model Genetic complementation

VapA protein (Virulence-Associated Protein A) is a 15–17 kDa plasmid-encoded surface protein from Rhodococcus equi, a facultative intracellular pathogen causing severe pyogranulomatous pneumonia in foals and opportunistic infections in immunocompromised humans. Encoded by the vapA gene located on the pVAPA virulence plasmid of equine isolates, VapA is essential for R.

Molecular Formula C9H10O
Molecular Weight 0
CAS No. 142805-17-2
Cat. No. B1177184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVapA protein
CAS142805-17-2
SynonymsVapA protein
Molecular FormulaC9H10O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VapA Protein (Virulence-Associated Protein A): A Key Virulence Factor from Rhodococcus equi for Macrophage Intracellular Survival Research


VapA protein (Virulence-Associated Protein A) is a 15–17 kDa plasmid-encoded surface protein from Rhodococcus equi, a facultative intracellular pathogen causing severe pyogranulomatous pneumonia in foals and opportunistic infections in immunocompromised humans [1]. Encoded by the vapA gene located on the pVAPA virulence plasmid of equine isolates, VapA is essential for R. equi intracellular replication within macrophages by preventing phagolysosome maturation and neutralizing lysosomal pH [1][2]. The protein belongs to a family of 17 Vap proteins distributed across seven monophyletic clades, with only clade-1 members (VapA, VapK1, VapK2, VapN) localizing to the bacterial cell surface [2]. VapA is thermoregulated and highly immunogenic, making it a primary target for diagnostics, vaccine development, and mechanistic studies of intracellular pathogenesis [1].

Why VapA Protein Cannot Be Replaced by Homologous Vap Family Members Without Functional Verification


Rhodococcus equi virulence plasmids encode up to 17 Vap proteins with extensive sequence homology, yet functional redundancy is strictly limited to specific clade-1 members. A systematic complementation study of all 17 Vap proteins in a ΔvapA R. equi strain revealed that only vapK1, vapK2, and vapN can restore intracellular growth in murine macrophages, while vapB, vapC, vapD, vapE, vapF, vapG, and vapH fail to support replication [1]. Even among functionally active homologs, quantitative differences in acid-neutralization capacity exist: VapN exhibits the strongest lysosomal pH neutralization, followed by VapA and VapK, with VapB showing only weak activity [2]. Furthermore, vapA deletion alone is sufficient to fully attenuate virulence in vivo, and only vapA complementation—not vapC, vapD, or vapE—restores full pathogenicity [3]. These data establish that VapA possesses non-redundant functional attributes and that homologous Vap proteins cannot be assumed to be interchangeable in experimental or therapeutic applications without direct comparative validation.

VapA Protein: Comparative Quantitative Evidence for Scientific Selection


VapA Is Required for Intracellular Macrophage Growth: Complementation Specificity Among 17 Vap Proteins

In a systematic functional screen, all 17 Vap proteins encoded by pVAPA, pVAPB, and pVAPN plasmids were tested for their ability to complement intracellular growth of a R. equi ΔvapA strain in murine macrophages. Only vapK1, vapK2, and vapN supported growth, whereas vapB, vapC, vapD, vapE, vapF, vapG, vapH, vapI, vapJ, vapL, vapM, vapO, vapP, and vapQ failed to restore intracellular replication [1]. This establishes that the vast majority of Vap homologs (14 out of 17) lack the functional capacity to substitute for VapA in supporting intracellular survival.

Intracellular pathogenesis Macrophage infection model Genetic complementation

Differential Lysosomal pH Neutralization Activity: VapA vs. VapK, VapN, and VapB

Comparative analysis of acid-neutralization activity revealed a quantitative hierarchy among Vap proteins. VapN exhibited the strongest lysosomal pH neutralization, followed by VapA and VapK showing intermediate activity, while VapB displayed only weak acid-neutralizing capacity [1]. The study also confirmed that loss of VapA function could be fully rescued by VapK or VapN, but only partially by VapB [1].

Lysosomal acidification Phagosome maturation Virulence mechanism

VapA Alone Restores Full Virulence: vapA vs. vapC, vapD, vapE Complementation in Vivo

A vap locus mutant lacking vapA, vapC, vapD, vapE, and vapF was fully attenuated in mice, unable to replicate in vivo and rapidly cleared. Complementation with vapA alone restored full virulence, whereas complementation with vapC, vapD, and vapE together failed to restore virulence [1]. A strain lacking only vapA exhibited the same degree of in vivo attenuation as the complete vap locus mutant, confirming that vapA is both necessary and sufficient for R. equi virulence [1].

In vivo virulence Mouse infection model Genetic complementation

Diagnostic ELISA Performance: VapA-IgGb vs. VapA-IgG ELISA for R. equi Pneumonia Detection

A peptide-ELISA based on the N-terminal B-cell epitope of VapA (TSLNLQKDEPNGRASDTAGQ) was evaluated using 227 field samples from foals. The VapA-IgG ELISA demonstrated sensitivity of 47.62% and specificity of 69.67%. Switching detection to VapA-specific IgGb improved performance: the VapA-IgGb ELISA achieved sensitivity of 70.47%, specificity of 72.13%, and accuracy of 71.36%, with a positive predictive value of 68.52% [1]. In 6-week-old foals, VapA-IgGb ELISA showed sensitivity of 82.4% compared to 58.8% for VapA-IgG ELISA [1].

Serological diagnosis Antibody detection Veterinary diagnostics

VapA Vaccine Immunogenicity vs. Protective Efficacy: Th1 Response Induction Without Protection

DNA and recombinant protein vaccines based on VapA were tested in BALB/c mice. Both vaccine formats elicited a Th1-type immune response, with enhanced Th1 polarization observed upon co-administration of an IL-12 expression plasmid with the DNA vaccine [1]. However, following challenge with 1.5 × 10^7 CFU of virulent R. equi ATCC 33701, none of the vaccinated mice showed protection from bacterial replication; only mice immunized with live R. equi were protected [1].

Vaccine development Immune response Th1/Th2 polarization

Cell Surface Localization: Clade-1 Specificity Distinguishes VapA from Non-Surface Vap Proteins

Among the 17 Vap proteins, only clade-1 members (VapA, VapK1, VapK2, VapN) localize to the R. equi cell surface. VapB, despite being encoded on the same pVAPB plasmid as VapK1 and VapK2, is not surface-localized and does not support intracellular growth [1]. The unordered N-terminal domain is conserved within clades and is required for cell surface localization of VapA [1].

Protein localization Bacterial surface display Virulence factor trafficking

VapA Protein: Validated Research Applications Based on Comparative Evidence


Functional Complementation Studies of R. equi Intracellular Virulence

Researchers investigating the molecular mechanism of R. equi intracellular survival should use VapA as the reference standard for genetic complementation assays. Unlike 14 other Vap homologs that fail to restore intracellular growth in ΔvapA strains [1], VapA provides full complementation, enabling rigorous structure-function analysis of virulence determinants. The well-characterized acid-neutralization activity of VapA (intermediate level relative to VapN and VapB) [2] further supports its use as a calibrated reference point in phagosome maturation studies.

Serological Diagnostic Assay Development for R. equi Pneumonia

VapA protein serves as the validated antigen for serological detection of R. equi infection in foals. ELISA assays utilizing the N-terminal B-cell epitope of VapA achieve sensitivity of 70.47% and specificity of 72.13% when detecting VapA-specific IgGb antibodies [3]. In 6-week-old foals, this assay reaches 82.4% sensitivity, significantly outperforming total IgG detection (58.8%) [3]. This quantitative performance data guides assay validation and supports VapA as the antigen of choice over less-characterized Vap homologs.

Vaccine Antigen Characterization and Combination Strategy Development

VapA is a well-characterized immunogen that elicits a Th1-type response in murine models [4]. However, evidence demonstrates that VapA-based DNA and recombinant protein vaccines alone fail to protect against high-dose R. equi challenge [4]. Researchers should procure VapA as a benchmark antigen for combination vaccine studies (e.g., with GroEL2 or IL-12 adjuvants) or as a control antigen in next-generation vaccine platforms where protective efficacy is the primary endpoint.

Bacterial Surface Display and Antibody Generation Platforms

VapA is the prototypical surface-localized member of the Vap protein family, with only four clade-1 proteins (VapA, VapK1, VapK2, VapN) detected on the R. equi cell surface [1]. This property makes VapA the preferred antigen for generating surface-reactive antibodies, for use in bacterial surface display systems requiring native surface localization, and as a positive control in studies of Vap protein trafficking and secretion pathways.

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